molecular formula C18H16O2 B051293 3-Phenyl-4,6,8-trimethylcoumarin CAS No. 112030-32-7

3-Phenyl-4,6,8-trimethylcoumarin

Cat. No. B051293
M. Wt: 264.3 g/mol
InChI Key: DFYXPUYYQWFWGK-UHFFFAOYSA-N
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Description

3-Phenyl-4,6,8-trimethylcoumarin is a chemical compound with the IUPAC name 4,6,8-trimethyl-3-phenylchromen-2-one . It is a derivative of coumarin, a type of oxygen-containing molecule with a specific benzopyrone nucleus .


Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various synthetic methodologies and reactivity strategies have been developed, including classical and non-classical conditions, particularly under green conditions such as using green solvent and catalyst .


Molecular Structure Analysis

The molecular formula of 3-Phenyl-4,6,8-trimethylcoumarin is C18H16O2 . It contains a total of 38 bonds, including 22 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 ester (aliphatic) .


Chemical Reactions Analysis

Coumarins, including 3-Phenyl-4,6,8-trimethylcoumarin, are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They have been used in the synthesis of various bioactive heterocyclic scaffolds .

Safety And Hazards

The safety data sheet for coumarin indicates that it may form combustible dust concentrations in air, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Coumarins, including 3-Phenyl-4,6,8-trimethylcoumarin, have received more attention compared to 1-azacoumarins. The current challenges of coumarins involve the translation of current knowledge into novel potent lead compounds and repositioning of well-known compounds for the treatment of different acute and chronic diseases . The versatility and chemical properties of this scaffold have been attracting the attention of researchers all over the world .

properties

IUPAC Name

4,6,8-trimethyl-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-11-9-12(2)17-15(10-11)13(3)16(18(19)20-17)14-7-5-4-6-8-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYXPUYYQWFWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548788
Record name 4,6,8-Trimethyl-3-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-4,6,8-trimethylcoumarin

CAS RN

112030-32-7
Record name 4,6,8-Trimethyl-3-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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